[1,1'-Binaphthalene]-2,2'-dithiol
Overview
Description
Synthesis Analysis
The synthesis of [1,1'-Binaphthalene]-2,2'-dithiol involves several innovative approaches. One method reported the resolution of this compound through enzymatic (cholesterol esterase) resolution, achieving enantiomers with 98% ee (Kiefer et al., 1994). Another approach highlighted conformational polymorphism and thermorearrangement as key steps in a reproducible synthesis process (Bandarage et al., 1994). Furthermore, an improved route for enantiomerically pure synthesis via Newman-Kwart rearrangement has been demonstrated, showcasing the versatility in synthesizing this compound (Fabbri et al., 1993).
Molecular Structure Analysis
The molecular structure of [1,1'-Binaphthalene]-2,2'-dithiol is crucial for its diverse chemical behavior. Studies have shown the importance of its chiral configuration and the impact of its binaphthyl backbone on its properties and reactivity. The resolution methods mentioned above also contribute to understanding the molecular structure by providing enantiomerically pure forms of the compound.
Chemical Reactions and Properties
Chemical reactions involving [1,1'-Binaphthalene]-2,2'-dithiol have explored its ability to undergo various transformations. The synthesis of enantiomerically pure forms via asymmetric oxidation of thioethers and optical resolution through diastereomeric transformations highlights the compound's versatility (Furia et al., 1989). Additionally, the enantioselective adsorption behavior on self-assembled monolayers illustrates its potential in chiral discrimination and sensor applications (Nakanishi et al., 2002).
Physical Properties Analysis
The physical properties of [1,1'-Binaphthalene]-2,2'-dithiol, such as its optical and photophysical behavior, are significant for its application in materials science. The modulation of circular dichroism (CD) spectra through redox reactions of integrated tetrathiafulvalene units showcases its potential as a chiral molecular switch (Zhou et al., 2006).
Chemical Properties Analysis
The chemical properties of [1,1'-Binaphthalene]-2,2'-dithiol, particularly its reactivity and interactions with other molecules, have been the focus of various studies. The compound's ability to form complexes with metals and its behavior in catalytic processes underscore its utility in synthetic chemistry and catalysis (Ruiz et al., 1996).
Scientific Research Applications
Synthesis of Rhodium Complexes : [1,1'-Binaphthalene]-2,2'-dithiol is used as an atropisomeric racemic sulfur compound in the synthesis of rhodium complexes. These complexes have significant implications in various chemical reactions and processes (Ruiz et al., 1996; Ruiz et al., 1996).
Enantioselective Adsorption : It plays a crucial role in the enantioselective adsorption of phenylalanine, a process important for understanding chiral recognition and separation techniques (Nakanishi et al., 2002).
Optical Resolution : An improved method for the optical resolution of [1,1'-Binaphthalene]-2,2'-dithiol allows for the production of optically pure dithiol, which is essential for various applications in chiral chemistry (Furia et al., 1993).
Chiral Auxiliary : It is recognized as a popular chiral auxiliary due to its high optical induction and versatility in attaching functional groups, which is pivotal in asymmetric synthesis (De Lucchi, 1996).
Catalysis : The compound, particularly in its phosphoric acid derivative form, is known to catalyze the Pudovik reaction efficiently and can be reused without loss of catalytic activity, demonstrating its potential in sustainable chemical processes (Beletskaya et al., 2011).
Synthesis of Dithiacyclophanes : [1,1'-Binaphthalene]-2,2'-dithiol is used in the synthesis of dithiacyclophanes derived from biaryldithiols, which are key to creating chiral biaryl dithiols (Bandarage et al., 1995).
Photophysical Properties : The photophysical properties of derivatives like [1,1'-binaphthalene]-2,2'-diol have been examined for chiral recognition and anisotropy, highlighting its potential in optical applications (Xu & McCarroll, 2006).
Dynamic Behaviour in Metal Complexes : When used as a ligand in transition metal complexes, it demonstrates fluxional behavior in solution, enabling the interconversion between stereoisomers, which is significant in understanding stereochemical dynamics (Gladiali et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIXYILPGIIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347736 | |
Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Binaphthalene]-2,2'-dithiol | |
CAS RN |
102555-71-5 | |
Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.